Holotoxin A1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Holotoxin A1 is a bioactive chemical.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity

Holotoxin A1 has demonstrated antifungal properties, particularly against Candida albicans. Research indicates that it inhibits oxidative phosphorylation and induces oxidative damage by increasing intracellular reactive oxygen species (ROS) levels, leading to fungal cell death. This mechanism presents a potential therapeutic avenue for treating fungal infections, especially in immunocompromised patients .

2. Antiprotozoal and Antitumor Effects

Studies have shown that this compound exhibits antiprotozoal and antitumor activities. It can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent . The compound's ability to induce apoptosis in tumor cells is being investigated further.

Immunological Applications

1. Vaccine Adjuvant

this compound has been explored as a vaccine adjuvant due to its immunomodulatory properties. The cholera toxin A1 subunit (CTA1) has been utilized in fusion proteins to enhance immune responses without the toxic effects associated with the complete holotoxin. For instance, the CTA1-DD fusion protein has shown comparable adjuvant activity to intact cholera toxin while being non-toxic, making it a promising candidate for vaccine development against various pathogens .

2. Immunotherapy

The immunomodulatory effects of this compound are also being studied for their potential in treating autoimmune diseases. By modulating immune responses, it may help in reducing the severity of autoimmune conditions .

Neuroscience Applications

1. Neuronal Tracing

Non-toxic derivatives of this compound are extensively used as neuronal tracers in neuroscience research. These derivatives help map neuronal pathways and understand neural connectivity without causing toxicity to the cells involved . This application is crucial for studying neurodegenerative diseases and brain function.

2. Mechanistic Studies of Toxin Action

Research has focused on understanding how this compound interacts with cellular mechanisms. For example, studies have shown that the A1 chain of cholera toxin can escape proteasomal degradation after being retrotranslocated into the cytosol, allowing it to exert its toxic effects . Understanding these mechanisms can lead to better therapeutic strategies against diseases caused by similar toxins.

Case Studies

Properties

CAS No. |

85344-35-0 |

|---|---|

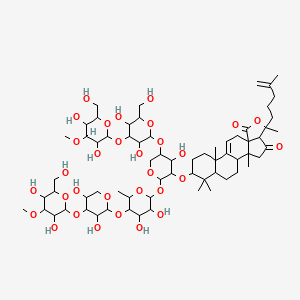

Molecular Formula |

C66H104O31 |

Molecular Weight |

1393.5 g/mol |

IUPAC Name |

16-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxyoxan-3-yl]oxy-2,6,13,17,17-pentamethyl-6-(4-methylpent-4-enyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-ene-4,8-dione |

InChI |

InChI=1S/C66H104O31/c1-26(2)12-11-17-65(8)54-30(70)20-64(7)29-13-14-36-62(4,5)37(16-18-63(36,6)28(29)15-19-66(54,64)61(82)97-65)92-53-41(75)35(91-57-47(81)52(40(74)34(23-69)88-57)95-59-46(80)51(84-10)39(73)33(22-68)90-59)25-86-60(53)96-56-43(77)42(76)48(27(3)87-56)93-55-44(78)49(31(71)24-85-55)94-58-45(79)50(83-9)38(72)32(21-67)89-58/h15,27,29,31-60,67-69,71-81H,1,11-14,16-25H2,2-10H3 |

InChI Key |

ZFOUAAXBXISYFU-WAIQHJBGSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)O)O)OC5CCC6(C(C5(C)C)CCC7C6=CCC89C7(CC(=O)C8C(OC9=O)(C)CCCC(=C)C)C)C)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(CO2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)O)O)OC5CCC6(C(C5(C)C)CCC7C6=CCC89C7(CC(=O)C8C(OC9=O)(C)CCCC(=C)C)C)C)O)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

holotoxin A1 holotoxin B1 holotoxins stichoposide stichoposide A stichoposide A1 stichoposide C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.